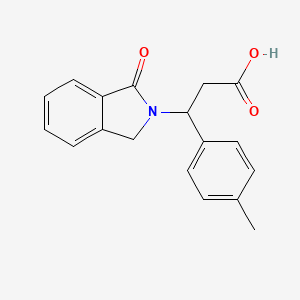
3-(4-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, more commonly referred to as 3-MPDP, is an organic compound belonging to the class of isoindoles. It is a white, crystalline solid that is soluble in water, alcohol, and other organic solvents. 3-MPDP is an important intermediate in the synthesis of various pharmaceuticals, such as the anti-cancer agent mitomycin C, and is also used in the synthesis of dyes, pesticides, and other specialty chemicals.
Applications De Recherche Scientifique
Synthetic Applications and Biological Activities
3-(1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)propanoic Acid is a compound with a variety of applications in scientific research, particularly in synthetic chemistry and as a potential lead for various biological activities. Its synthesis has been achieved through a solvent-free process, highlighting its potential for eco-friendly chemical processes. The compound has been identified as a core unit in various naturally occurring alkaloids and synthetic compounds, demonstrating a range of biological activities including anti-inflammatory, antiarrhythmic, nootropic, anxiolytic, sedative, diuretic, antihypertensive, and activities against several receptors (Csende, Jekő, & Porkoláb, 2011).
Alternative Building Blocks in Polymer Science
Research has also explored the use of structurally related phenolic compounds as renewable building blocks for enhancing the reactivity of molecules towards specific applications in materials science. For example, phloretic acid, a phenolic compound, has been utilized to bring phenolic functionalities to molecules, offering a sustainable alternative to traditional phenol-based approaches. This method has shown potential in the preparation of bio-based materials with applications ranging from thermal to thermo-mechanical uses (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Organometallic Analogs and Antibiotic Research
The exploration of organometallic compounds for medicinal applications has led to the synthesis of carboxylic acid derivatives containing organometallic moieties. These compounds have been investigated as isosteric substitutes for organic drug candidates, showcasing the versatility of carboxylic acid derivatives in the development of new therapeutic agents. Although the synthesized bioorganometallics based on the structure of the antibiotic platensimycin did not exhibit promising antibacterial activity, this research direction underscores the potential for creating novel drug candidates (Patra, Merz, & Metzler‐Nolte, 2012).
Anti-Inflammatory and Analgesic Agents
Another study focused on fenbufen-based compounds derived from 4-oxo-4-(biphenyl-4-yl)butanoic acid, investigating their potential as safer anti-inflammatory and analgesic agents. This research highlighted the importance of the structural modification of carboxylic acid derivatives to improve their therapeutic profiles, including reduced ulcerogenic actions and selective COX-2 inhibition, indicating potential applications in the treatment of inflammation and pain (Husain, Ahmad, Alam, Ajmal, & Ahuja, 2009).
Propriétés
IUPAC Name |
3-(4-methylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-6-8-13(9-7-12)16(10-17(20)21)19-11-14-4-2-3-5-15(14)18(19)22/h2-9,16H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVQDBRGDIYKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

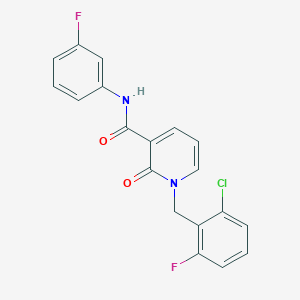
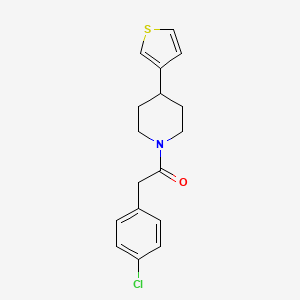


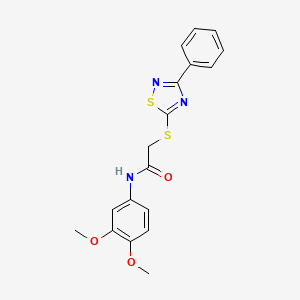
![2-[(2-chlorobenzyl)thio]-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2975773.png)
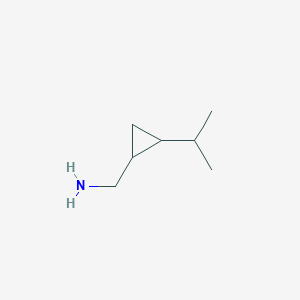
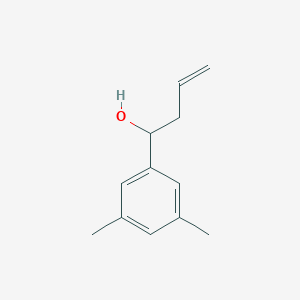
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide](/img/structure/B2975778.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2975779.png)
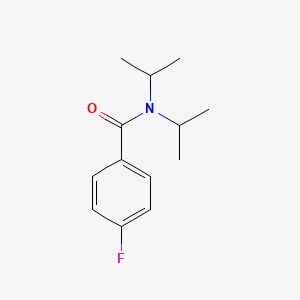
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2975782.png)
![1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2975783.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)